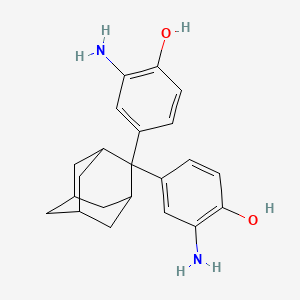

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYFUBUELUHIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630557 | |

| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753023-32-4 | |

| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of the Adamantane Cage in High Performance Polymer Design

The adamantane (B196018) molecule, with its formula C₁₀H₁₆, is the smallest unit of a diamond's crystal lattice and is characterized by a rigid, strain-free, and highly symmetrical cage-like structure. wikipedia.org This unique geometry is a cornerstone of its utility in polymer chemistry. When integrated into a polymer chain, the adamantane moiety introduces several desirable attributes that elevate the performance of the resulting material.

The bulkiness of the adamantane group acts as a "space-occupying" element within the polymer matrix. This sterically hindered structure disrupts the close packing of polymer chains, which in turn increases the fractional free volume (FFV). bwise.kr An increase in FFV can enhance properties like gas permeability, making these polymers suitable for membrane-based separation technologies. Furthermore, the rigidity of the adamantane cage restricts the rotational motion of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg). usm.edu Polymers with high Tg values exhibit excellent dimensional stability at elevated temperatures.

The Role of 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane As a Versatile Monomer for Advanced Materials

Precursor Synthesis Routes and Intermediate Compounds

The journey to obtaining this compound typically commences with the synthesis of its precursor, 2,2-bis(4-hydroxyphenyl)adamantane. This is commonly achieved through the acid-catalyzed condensation reaction of adamantanone with phenol. This electrophilic substitution reaction attaches two 4-hydroxyphenyl groups to the 2-position of the adamantane cage.

The subsequent and crucial intermediate is the dinitro derivative, 2,2-bis(3-nitro-4-hydroxyphenyl)adamantane. This compound is synthesized via the nitration of the 2,2-bis(4-hydroxyphenyl)adamantane precursor. The nitration is a critical step where precise control of the reaction conditions is necessary to achieve the desired regioselectivity, placing the nitro groups ortho to the hydroxyl groups and meta to the adamantane substituent. The reaction is typically carried out using a nitrating agent such as nitric acid, often in a solvent like acetic acid or sulfuric acid at controlled temperatures to prevent over-nitration and side-product formation. The electron-donating hydroxyl groups direct the incoming nitro groups to the ortho and para positions, and with the para position blocked by the adamantane structure, the nitration occurs at the ortho position (position 3).

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Adamantanone | C₁₀H₁₄O | Starting material for the adamantane core |

| Phenol | C₆H₆O | Aromatic reactant for building the bisphenol structure |

| 2,2-Bis(4-hydroxyphenyl)adamantane | C₂₂H₂₄O₂ | Precursor molecule before functionalization |

| 2,2-Bis(3-nitro-4-hydroxyphenyl)adamantane | C₂₂H₂₂N₂O₆ | Dinitro intermediate prior to reduction |

Catalytic Hydrogenation and Reductive Amination Approaches for Functionalization

The transformation of the dinitro intermediate, 2,2-bis(3-nitro-4-hydroxyphenyl)adamantane, into the target diamine is most commonly achieved through catalytic hydrogenation. This reduction reaction converts the two nitro groups into amino groups. A variety of catalyst systems can be employed for this purpose, with palladium on carbon (Pd/C) being a frequently utilized and effective catalyst.

The reaction is typically conducted in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of the hydrogen gas and the reaction temperature are critical parameters that influence the rate and completeness of the reduction. The process involves the chemoselective reduction of the nitro groups without affecting the aromatic rings or the hydroxyl groups.

Another approach for this transformation is reductive amination, although it is less commonly described for this specific synthesis. In a broader context, reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. However, for the conversion of a dinitro compound, catalytic hydrogenation is the more direct and widely accepted method.

Optimization of Reaction Conditions for Monomer Yield and Purity

Maximizing the yield and ensuring the high purity of the final product, this compound, is paramount for its application in polymer synthesis, where monomer purity directly impacts the molecular weight and properties of the resulting polymer.

Optimization of the Nitration Step: The conditions for the nitration of 2,2-bis(4-hydroxyphenyl)adamantane must be carefully optimized. Key variables include the concentration of the nitrating agent, the reaction temperature, and the reaction time. Insufficiently controlled conditions can lead to the formation of undesired isomers or degradation of the starting material. The use of a mixed acid system (e.g., nitric acid and sulfuric acid) can enhance the nitrating power but also increases the risk of side reactions if not properly managed.

Optimization of the Catalytic Hydrogenation Step: For the reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)adamantane, several factors are crucial for optimization. The choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent all play a significant role. For instance, a higher catalyst loading can increase the reaction rate but also adds to the cost and may complicate purification. The temperature must be high enough to facilitate the reaction but not so high as to promote side reactions or catalyst degradation.

Purification of the Final Monomer: After the synthesis, the crude this compound typically requires purification to remove any unreacted starting materials, intermediates, and byproducts. Recrystallization is a common and effective method for purifying the final diamine monomer. The choice of solvent or solvent system for recrystallization is critical to achieve high purity. A solvent in which the diamine has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. A combination of solvents is sometimes used to achieve the desired solubility profile. Techniques such as washing the crude product with specific solvents can also be employed to remove certain impurities before the final recrystallization step. The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Table 2: Illustrative Reaction Parameters for Optimization

| Reaction Step | Parameter | Typical Range/Conditions | Impact on Yield and Purity |

| Nitration | Temperature | 0 - 25 °C | Lower temperatures can improve regioselectivity and reduce byproducts. |

| Nitrating Agent | Nitric Acid in Acetic Acid | Concentration and molar ratio affect the extent of nitration. | |

| Catalytic Hydrogenation | Catalyst | 5-10% Pd/C | Choice and loading of catalyst impact reaction rate and efficiency. |

| Hydrogen Pressure | 1 - 10 atm | Higher pressure can accelerate the reaction but requires specialized equipment. | |

| Temperature | 25 - 80 °C | Affects reaction rate; higher temperatures may lead to degradation. | |

| Purification | Method | Recrystallization | Choice of solvent is critical for removing impurities and maximizing recovery. |

Polymerization Chemistry of 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane

Polycondensation Reactions for Aromatic Heterocyclic Polymers

Polycondensation is the primary method for synthesizing high-molecular-weight polymers from 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane. This step-growth polymerization process involves the reaction of the diamine with suitable comonomers, such as aromatic tetracarboxylic dianhydrides, to form aromatic heterocyclic polymers like polyimides and their derivatives.

Synthesis of Poly(amic acid) Intermediates from this compound

The most prevalent route to synthesizing aromatic polyimides is a two-step method that begins with the formation of a poly(amic acid), or PAA, precursor. sigmaaldrich.comvt.edu This initial step involves the polycondensation reaction between the diamine monomer (ADHAB) and an aromatic tetracarboxylic dianhydride.

The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. vt.edu The mechanism proceeds via a nucleophilic substitution, where the amino group of the ADHAB monomer attacks a carbonyl carbon of the dianhydride. This leads to the opening of the anhydride (B1165640) ring to form an amide linkage and a carboxylic acid group, resulting in the soluble and processable poly(amic acid) intermediate. sigmaaldrich.comresearchgate.net The molecular weight of the resulting PAA is influenced by factors such as monomer purity, stoichiometry, concentration, and the order of monomer addition. vt.edu

A notable example is the reaction of ADHAB with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) to produce a hydroxyl-containing poly(amic acid), which serves as a direct precursor to advanced functional polyimides.

Table 1: Poly(amic acid) Synthesis from this compound (ADHAB)

| Diamine Monomer | Dianhydride Comonomer | Solvent | Reaction Conditions | Product |

| This compound (ADHAB) | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | N-methyl-2-pyrrolidone (NMP) | Ambient Temperature, Inert Atmosphere | Hydroxyl-functionalized Poly(amic acid) |

| This compound (ADHAB) | Pyromellitic dianhydride (PMDA) | N,N-dimethylacetamide (DMAc) | Ambient Temperature, Inert Atmosphere | Hydroxyl-functionalized Poly(amic acid) |

| This compound (ADHAB) | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | N,N-dimethylacetamide (DMAc) | Ambient Temperature, Inert Atmosphere | Hydroxyl-functionalized Poly(amic acid) |

Imidization and Thermal Cyclization to Adamantane-Containing Polyimides

The second stage in the synthesis of polyimides involves the conversion of the poly(amic acid) precursor into the final polyimide through a process called imidization. This is a cyclodehydration reaction where the amic acid's carboxylic acid and amide groups react to form a stable five-membered imide ring, eliminating water in the process. mdpi.comtitech.ac.jp This conversion can be achieved through two primary methods: thermal imidization and chemical imidization.

Thermal Imidization: In this method, a film or powder of the poly(amic acid) is heated at elevated temperatures, typically in stages ranging from 150°C to 300°C. titech.ac.jp The heat provides the energy needed to drive the cyclization and remove the water byproduct. The final properties of the polyimide film are highly dependent on the curing temperature and heating schedule. mdpi.com

Chemical Imidization: This technique is performed at lower temperatures and involves the use of a chemical dehydrating agent, often a mixture of a tertiary amine (like pyridine (B92270) or triethylamine) and an acid anhydride (like acetic anhydride). vt.edubwise.kr The poly(amic acid) solution is treated with these reagents, which facilitate the ring-closing reaction.

The successful conversion to a polyimide is confirmed by Fourier Transform Infrared (FTIR) spectroscopy, which shows the disappearance of the characteristic amic acid bands and the appearance of strong absorption bands corresponding to the imide ring, typically around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching). bwise.kr The incorporation of the bulky adamantane (B196018) group from the ADHAB monomer disrupts polymer chain packing, which can improve solubility while maintaining exceptionally high glass transition temperatures (Tg) and thermal stability. rsc.org

Table 2: Properties of Adamantane-Containing Polyimides Derived from ADHAB

| Dianhydride | Imidization Method | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Inherent Viscosity (dL/g) |

| 6FDA | Chemical | > 350 °C | > 450 °C | 0.49 - 0.70 |

| BPDA | Thermal | Not Detected by DSC | > 450 °C | Insoluble |

| PMDA | Thermal | Not Detected by DSC | > 450 °C | Insoluble |

Data compiled from studies on analogous adamantane-containing polyimides. bwise.krrsc.org

Thermal Rearrangement of Ortho-Hydroxypolyimides to Polybenzoxazoles (TR-PBOs)

A significant advantage of using ADHAB as a monomer is the presence of hydroxyl groups positioned ortho to the amino groups. When polyimides are synthesized from ADHAB, the resulting polymers are ortho-hydroxypolyimides (o-HPIs). These polymers can undergo a solid-state thermal rearrangement (TR) at high temperatures (typically 350-450°C) to form polybenzoxazoles (PBOs). csic.esnih.gov

During this TR process, the imide ring and the adjacent hydroxyl group react, leading to the formation of a rigid benzoxazole (B165842) ring and the elimination of a byproduct, usually CO₂. researchgate.net This transformation results in a significant change in the polymer's microstructure. The process creates a controlled increase in the fractional free volume (FFV) within the material. csic.esnih.gov Molecular dynamics simulations have shown that TR-PBOs exhibit a bimodal cavity distribution, which is distinct from the unimodal distribution in their HPI precursors. nih.gov

The resulting adamantane-containing TR-PBO materials possess exceptionally high gas permeability, making them promising candidates for advanced gas separation membranes, for example, in CO₂/CH₄ separation. nih.gov The adamantane moiety itself is thermally stable throughout the high-temperature rearrangement process. The degree of conversion from HPI to PBO increases with the rearrangement temperature, with nearly complete conversion achievable at temperatures around 450°C. csic.esnih.gov

Table 3: Effect of Treatment Temperature on Thermal Rearrangement (TR)

| Precursor Polymer | Treatment Temperature | Conversion to PBO | Key Outcome |

| o-HPI from ADHAB/6FDA | 350 °C | Partial | Onset of rearrangement, increase in free volume |

| o-HPI from ADHAB/6FDA | 400 °C | Significant | Increased PBO content and gas permeability |

| o-HPI from ADHAB/6FDA | 450 °C | Nearly Quantitative | Maximized free volume and permeability, stable PBO structure |

Data based on general findings for o-HPIs undergoing thermal rearrangement. csic.esnih.govresearchgate.net

Advanced Polymerization Techniques Utilizing this compound

Beyond traditional polycondensation, the functional groups on the ADHAB monomer allow for its use in more advanced polymerization methods to create polymers with highly controlled and complex architectures.

Atom Transfer Radical Polymerization (ATRP) for Controlled Polymer Architectures

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization ("living" polymerization) technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. cmu.edunih.gov The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species (typically an alkyl halide), catalyzed by a transition metal complex (e.g., copper/ligand). sigmaaldrich.comresearchgate.net

To utilize a monomer like ADHAB in ATRP, it must first be converted into an ATRP initiator. This is achieved by chemically modifying its reactive functional groups. The amino or hydroxyl groups on ADHAB can be reacted with a molecule containing an activated halide, such as 2-bromoisobutyryl bromide. figshare.comnih.gov Since ADHAB has four reactive sites (two amino and two hydroxyl groups), this reaction can produce a multifunctional ATRP initiator with an adamantane core. nsysu.edu.tw

Mechanistic Investigations of Polymerization Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the polymerization of ADHAB is essential for controlling the molecular weight and properties of the final polymers.

The initial polycondensation to form the poly(amic acid) is a reversible nucleophilic substitution reaction. vt.edu The kinetics of this step are primarily governed by the nucleophilicity of the diamine's amino groups and the electrophilicity of the dianhydride's carbonyl groups. vt.edu Factors such as solvent polarity and monomer concentration also play a critical role in the rate of PAA formation and the achievable molecular weight. vt.edu

The subsequent imidization reaction has its own kinetic profile, which can be studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.net For thermal imidization, the reaction rate is highly temperature-dependent. The kinetics of the thermal rearrangement from o-HPI to PBO is also a critical area of study, as the rate of conversion directly impacts the final free volume and performance properties of the material. Studies have shown that the rearrangement kinetics can be influenced by the physical form of the polymer (film vs. powder). researchgate.net

From a thermodynamic perspective, the adamantane unit is exceptionally stable. Thermodynamic studies of adamantane itself reveal a high enthalpy of formation, which contributes to the excellent thermal stability of polymers derived from it. researchgate.netnist.govresearchgate.net This inherent stability ensures that the adamantane cage remains intact even during high-temperature processing steps like thermal imidization and rearrangement up to 450°C. DSC analysis of the polymers can reveal key thermodynamic transitions, such as the glass transition temperature (Tg), which provides insight into the rigidity of the polymer chains and the effect of the bulky adamantane structure. researchgate.net

Polymer Architecture and Structural Design Principles from 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane

Covalent Integration of Adamantane (B196018) Moiety into Polymer Main Chains

The bifunctional nature of 2,2-bis(3-amino-4-hydroxyphenyl)adamantane, possessing both amino and hydroxyl groups, makes it a versatile building block for direct incorporation into the main chain of various polymers through step-growth polymerization. This covalent integration fundamentally alters the polymer backbone by introducing a bulky, non-coplanar "cardo" group.

One of the primary methods for this integration is through polycondensation reactions. For instance, the diamine functionalities can react with aromatic dianhydrides to form polyimides. A series of polyimides has been synthesized by reacting an adamantane-based dietheramine, 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, with various dianhydrides. acs.org The resulting polymers feature the adamantane-2,2-diyl unit directly in the backbone, which significantly impacts their properties. acs.org Similarly, the reaction of adamantane-containing diamines with bis(chlorovinylidene cyanide) monomers yields poly(enaminonitriles) with the adamantane cage in the main chain. researchgate.net

The direct inclusion of the adamantane skeleton into the polymer backbone leads to materials with notable characteristics:

High Thermal Stability: Polymers with adamantane in the main chain exhibit high glass transition temperatures (Tg) and excellent thermal stability. acs.orgresearchgate.net For example, polyimides derived from an adamantane-based dietheramine show decomposition temperatures for 10% weight loss all occurring above 500 °C. acs.org

Amorphous Nature: The bulky, three-dimensional structure of the adamantane unit disrupts regular chain packing, leading to the formation of amorphous polymers with good solubility in organic solvents. acs.orgresearchgate.net

Enhanced Processability: The inhibition of crystallinity and increased solubility improve the processability of these otherwise rigid polymers. researchgate.net

The synthesis of poly(1,3-adamantylene alkylene)s via acyclic diene metathesis (ADMET) polymerization is another example of main-chain integration, demonstrating excellent thermal stabilities (452–456 °C). acs.org

Table 1: Properties of Main-Chain Adamantane-Containing Polyimides

| Dianhydride Reactant | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C, N2) |

|---|---|---|---|

| Pyromellitic dianhydride | 1.66 | - | 534 |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | 1.15 | 308 | 556 |

| 4,4′-Oxydiphthalic anhydride (B1165640) | 1.18 | 272 | 545 |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 0.82 | 270 | 541 |

Data synthesized from studies on polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. acs.org

Design of Polymers with Pendant Adamantane Groups

An alternative architectural design involves attaching adamantane moieties as pendant groups to a flexible polymer backbone. This approach combines the properties of the main chain polymer, such as solubility or reactivity, with the unique characteristics imparted by the bulky side group. This is typically achieved through the polymerization of monomers containing an adamantyl group.

Vinyl monomers, such as adamantyl methacrylates, are commonly used for this purpose. acs.org For example, 1-adamantylmethyl methacrylate (B99206) (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA) have been homopolymerized and copolymerized with styrene (B11656). acs.org The resulting polymers exhibit significantly increased glass transition temperatures compared to the base polymer (e.g., polystyrene). acs.org

Key features of polymers with pendant adamantane groups include:

Tunable Properties: The properties can be fine-tuned by adjusting the concentration of the adamantane-containing monomer in copolymers. acs.org

Supramolecular Assembly: Pendant adamantane groups can act as guest molecules in host-guest chemistry, for instance, with cyclodextrins. This interaction can be used to create stimuli-responsive materials or to tune properties like the lower critical solution temperature (LCST) of thermoresponsive polymers. nih.gov

High Tg: The bulky pendant group restricts the segmental motion of the polymer main chain, leading to a substantial increase in the glass transition temperature. acs.org Homopolymers of AdMMA and AdPMA show Tg values of 201 °C and 253 °C, respectively. acs.org

Table 2: Glass Transition Temperatures (Tg) of Copolymers with Pendant Adamantane Groups

| Copolymer System | Mol % Adamantane Monomer | Tg (°C) |

|---|---|---|

| PSt | 0 | 100 |

| P(St-co-AdMMA) | 25.1 | 148 |

| P(St-co-AdMMA) | 49.2 | 181 |

| P(St-co-AdPMA) | 24.8 | 155 |

| P(St-co-AdPMA) | 48.7 | 207 |

Data derived from studies on copolymers of styrene (St) with 1-adamantylmethyl methacrylate (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA). acs.org

Influence of Adamantane on Polymer Chain Rigidity, Conformation, and Fractional Free Volume

The incorporation of adamantane, either in the main chain or as a pendant group, has a profound impact on the physical properties of the resulting polymer due to its rigid and bulky nature. researchgate.netresearchgate.net

Conformation: The adamantane group's bulky, three-dimensional shape forces the polymer chain to adopt a more contorted and less compact conformation. researchgate.net It disrupts interchain and intrachain interactions that would otherwise lead to dense packing or crystallization. researchgate.net This effect is responsible for the typically amorphous nature of adamantane-containing polymers. acs.org

Fractional Free Volume (FFV): The concept of FFV is crucial for understanding properties like gas permeability and dielectric constant. The introduction of adamantane generally increases the FFV by inhibiting efficient chain packing. researchgate.netnih.gov The bulky groups create voids or free volume elements within the polymer matrix. This strategy is central to the design of Polymers of Intrinsic Microporosity (PIMs), where rigid and contorted monomers are used to create a high-FFV structure. nih.gov An increased FFV can lead to higher gas permeability and a lower dielectric constant, as the volume occupied by air is increased. researchgate.netresearchgate.net However, in some systems, the strong packing of rigid adamantane-containing segments can lead to a decrease in the fractional free volume compared to more flexible polymers. researchgate.net

Strategies for Tailoring Polymer Morphology and Intermolecular Interactions

The presence of the this compound monomer enables several strategies for controlling polymer morphology and intermolecular forces, allowing for the fine-tuning of material properties.

Controlling Crystallinity: The morphology of adamantane-containing polymers can be tailored from completely amorphous to semicrystalline. In polymers where adamantane units are separated by flexible spacers, such as long alkyl chains, the length of the spacer can dictate the degree of crystallinity. acs.org For instance, poly(1,3-adamantylene alkylene)s are amorphous with 10 methylene (B1212753) groups but become semicrystalline with 16 or more methylene groups, as the longer polyethylene (B3416737) segments are able to crystallize. acs.org

Modifying Intermolecular Interactions: The functional groups on the monomer (amine and hydroxyl) can be used to introduce specific intermolecular interactions, such as hydrogen bonding. Furthermore, post-polymerization modification can introduce other functional groups to tailor interactions. For example, adamantane-based microporous polymers have been functionalized with nitro groups to enhance CO2 uptake through dipole-quadrupole interactions. rsc.org

Copolymerization and Blending: A powerful strategy for tailoring properties is to create copolymers that combine the benefits of the adamantane monomer with those of other monomers. azom.com For example, copolymerizing with monomers containing flexible ether linkages can improve solubility and processability while maintaining high thermal stability. researchgate.net Blending adamantane-containing polymers with other polymers is another method to create materials with synergistic properties. azom.com

Host-Guest Chemistry: As mentioned, pendant adamantyl groups are effective for forming inclusion complexes with host molecules like cyclodextrins. nih.gov This supramolecular interaction is highly specific and can be used to create self-healing materials, drug delivery systems, or hydrogels with tunable properties. nih.govnih.gov

Advanced Polymeric Materials Derived from 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane

High-Performance Adamantane-Containing Aromatic Polyimides

Aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical strength. bwise.kr However, their applications can be limited by poor solubility and processability. The introduction of the 2,2-bis(phenyl)adamantane unit into the polyimide backbone is an effective method to mitigate these issues. acs.org The bulky adamantane (B196018) group introduces significant steric hindrance, which disrupts the close packing of polymer chains and reduces intermolecular charge-transfer complex formation. bwise.krresearchgate.net This structural modification leads to polyimides with improved solubility in organic solvents, enhanced optical transparency, and high glass transition temperatures (Tgs). rsc.orgacs.org

Polyimides synthesized from adamantane-containing diamines, such as 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, exhibit exceptional thermal stability, with decomposition temperatures for 10% weight loss exceeding 500°C in both air and nitrogen atmospheres. acs.orgacs.org These polymers are generally amorphous and soluble in various organic solvents, including N-methyl-2-pyrrolidone (NMP). acs.org The resulting polyimide films often demonstrate excellent optical transparency and high glass transition temperatures, ranging from 248°C to over 440°C, depending on the specific dianhydride used in the polymerization. rsc.orgacs.org For instance, polyimides derived from 1,3-bis(4-aminophenyl) adamantane (ADMDA) show Tgs in the range of 285–440 °C and high optical transmittance (>80% at 400 nm). rsc.org

Table 1: Thermal Properties of Adamantane-Containing Polyimides

| Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) |

|---|---|---|---|

| Various aromatic dianhydrides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248-308 °C acs.org | > 500 °C acs.org |

| Commercial dianhydrides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285-440 °C rsc.org | Not specified |

This table presents a summary of thermal properties for different polyimides containing adamantane units, based on data from cited research.

Thermally Rearranged Polybenzoxazoles from 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane Precursors

Thermally rearranged polybenzoxazoles (TR-PBOs) are a class of microporous polymers with outstanding gas separation properties. These materials are typically produced by the thermal treatment of ortho-substituted polyimide precursors. acs.orgresearchgate.net The monomer this compound (ADHAB) is a key precursor for creating TR-PBOs with bulky adamantyl groups. csic.esacs.org

The process involves synthesizing an ortho-hydroxypolyimide from ADHAB and a suitable dianhydride, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). acs.orghanyang.ac.kr This precursor polymer is then subjected to a high-temperature treatment, typically around 450°C. acs.orgnih.gov During this thermal rearrangement, the polyimide structure converts to a polybenzoxazole, releasing small molecules like water or acetic acid (if an acetylated precursor is used) and creating free volume elements within the polymer matrix. nih.govnih.gov

The presence of the bulky adamantane group in the polymer backbone enhances the fractional free volume (FFV) of the resulting TR-PBO membranes. acs.org This increased free volume, combined with the rigidity of the PBO structure, leads to materials with excellent gas permeability and selectivity, particularly for gas pairs like CO₂/CH₄. csic.esacs.org Research has shown that TR-PBO membranes derived from ADHAB-containing precursors exhibit gas separation performance that approaches or even surpasses the Robeson upper bound for certain gas pairs. acs.orgnih.gov The incorporation of ADHAB also tends to increase the glass transition temperature of the precursor polyimides. csic.eshanyang.ac.kr

Table 2: Properties of ADHAB-Based Precursor Polyimides and TR-PBOs

| Precursor Copolymer (ADHAB/APAF ratio) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) of Precursor | Thermal Rearrangement Temp. | Resulting Polymer |

|---|

This table summarizes properties of copolyimides made from ADHAB and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (APAF), and their conversion to TR-PBOs.

Copolymers and Polymer Blends Featuring this compound Units

To fine-tune the properties of high-performance polymers, this compound (ADHAB) can be incorporated into copolymers or used in polymer blends. Copolymerization allows for a precise adjustment of material properties by varying the ratio of different monomer units in the polymer chain. csic.es

For instance, copolyimides have been synthesized by reacting a mixture of ADHAB and another diamine, such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF), with a dianhydride like 6FDA. csic.esacs.orghanyang.ac.kr The resulting copolymers exhibit properties that are intermediate between the two corresponding homopolymers. As the proportion of the rigid, bulky ADHAB monomer increases, the glass transition temperature of the copolyimide generally rises. csic.esacs.org This approach allows for the creation of materials with a tailored balance of thermal stability, processability, and gas transport properties for membrane applications. csic.es

Polymer blending is another strategy to modify material characteristics. monash.edu Blends of precursor polymers, such as an ortho-functional polyimide derived from ADHAB with other compatible polymers, can be prepared. Upon thermal treatment, these blends can form interpenetrating networks or mixed-matrix materials with unique morphologies and performance profiles. The thermal conversion of these blends can lead to significant changes in chain packing and free volume architecture, influencing the final properties of the material. monash.edu

Supramolecular Assemblies and Dendrimers with Adamantane Functionalization

The unique shape and lipophilic nature of the adamantane cage make it an excellent building block for creating complex, non-covalently bonded structures known as supramolecular assemblies. nih.govmdpi.com Adamantane derivatives are frequently used as guest molecules in host-guest systems, most notably with cyclodextrins. nih.govrsc.org The adamantane group fits snugly into the hydrophobic cavity of a cyclodextrin (B1172386) host, forming a stable inclusion complex. nih.gov This interaction is a powerful tool for constructing self-assembling systems, such as nanoparticles for targeted drug delivery or responsive hydrogels. rsc.orgresearchgate.net For example, nanoparticles can be formed by the self-assembly of a cyclodextrin-functionalized complex and a peptide functionalized with adamantane. rsc.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. nih.govnih.gov The adamantane unit can be incorporated into dendritic structures in several ways. It can serve as a central core from which dendritic arms radiate, leveraging its tetrahedral geometry. nih.gov Alternatively, adamantane moieties can be attached to the periphery of a dendrimer. nih.govacs.org This functionalization can be used to control the dendrimer's properties, such as its solubility or its ability to participate in host-guest chemistry. acs.org Adamantane-terminated dendrimers, for instance, have been made water-soluble through complexation with β-cyclodextrins, which is useful for biomedical applications. acs.org Polycationic dendrons built on an adamantane scaffold have also been developed as potential vectors for gene and drug delivery, showing high cellular uptake without significant cytotoxicity. acs.org

Table 3: Common Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| ADHAB | This compound csic.esacs.org |

| APAF | 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane csic.esresearchgate.net |

| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride acs.orgresearchgate.net |

| ADMDA | 1,3-Bis(4-aminophenyl) adamantane rsc.org |

| PBO | Polybenzoxazole acs.org |

| TR-PBO | Thermally Rearranged Polybenzoxazole acs.org |

| NMP | N-methyl-2-pyrrolidone acs.org |

| FFV | Fractional Free Volume acs.org |

| PPI | Polypropylenimine nih.gov |

Functional Properties and Research Applications of 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane Derived Polymers

Advanced Gas Separation Membrane Technologies

The incorporation of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane into polymer backbones, such as those of polyimides, yields materials with significant potential for gas separation membranes. The performance of these membranes is governed by the interplay between the bulky adamantane (B196018) structure and the polar hydroxyl groups.

The gas transport properties of membranes are defined by their permeability (a measure of productivity) and selectivity (a measure of separation efficiency). In polymers derived from this compound, these properties are influenced by two primary structural features.

First, the exceptionally rigid and bulky adamantane group acts as a "scaffolding" unit within the polymer matrix. This structure physically disrupts efficient polymer chain packing, leading to an increase in the fractional free volume (FFV) within the material. bwise.kr A higher FFV creates more pathways for gas molecules to diffuse through the membrane, which generally leads to higher gas permeability.

Second, the ortho-positioned hydroxyl (–OH) groups on the phenyl rings introduce polarity and the capacity for hydrogen bonding. These groups can enhance the separation performance through several mechanisms. For polar gases like carbon dioxide (CO2), the hydroxyl groups can increase the solubility of the gas in the polymer matrix, thereby improving the solubility-selectivity component of separation over less soluble gases like methane (B114726) (CH4). rsc.org Furthermore, these polar groups can influence the diffusion of small gas molecules. Research on the structurally analogous monomer 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (Bis-AP-AF) has shown that the presence of –OH groups can surprisingly increase the ideal selectivity for gas pairs like H2/CH4 by favorably affecting the diffusion of hydrogen. rsc.org This dual-mechanism enhancement—increasing free volume via the adamantane core while tuning chemical interactions via the hydroxyl groups—is a key strategy for developing high-performance gas separation membranes.

The separation of carbon dioxide (CO2) from methane (CH4) is critical for natural gas sweetening and biogas upgrading. researchgate.net Polymers containing hydroxyl groups are known to exhibit favorable interactions with the polarizable CO2 molecule, enhancing selectivity.

While specific permeation data for polyimides derived directly from this compound are not widely published, extensive research on polymers made from the analogous diamine 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAPAF) provides strong indicative performance. When BAPAF is reacted with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), the resulting polyimide (6FDA-BAPAF) demonstrates high selectivity for CO2 over CH4. researchgate.net These membranes have shown CO2/CH4 separation selectivities ranging from 48 to 86. researchgate.net However, this high selectivity is accompanied by relatively low CO2 permeability, in the range of 5 to 7 Barrers. researchgate.net This performance highlights the common trade-off between permeability and selectivity in polymer membranes. researchgate.net The incorporation of the bulkier adamantane group in place of the hexafluoropropane group is anticipated to increase the fractional free volume, likely leading to higher CO2 permeability while aiming to maintain the high selectivity afforded by the hydroxyl groups.

| Gas Pair | Selectivity (α) | CO₂ Permeability (Barrer) | Source |

|---|---|---|---|

| CO₂/CH₄ | 48 - 86 | 5 - 7 | researchgate.net |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

The purification of hydrogen is a vital industrial process, particularly for fuel cell applications and ammonia (B1221849) synthesis. nih.gov Polyimide membranes are promising candidates for separating hydrogen from larger molecules like CH4 and N2. nih.govnih.gov The efficiency of this separation relies heavily on the ability of the membrane to discriminate based on molecular size (diffusion selectivity).

The rigid structure imparted by adamantane units creates a microporous environment that can effectively sieve small gas molecules like hydrogen (kinetic diameter: 2.89 Å) from larger ones like methane (kinetic diameter: 3.80 Å). In addition to this size-sieving effect, the hydroxyl groups play a crucial role. Studies on polyimides from the analogous Bis-AP-AF monomer revealed that the ideal selectivity for H2/CH4 increased with the incorporation of –OH groups. rsc.org This improvement was primarily attributed to a difference in the diffusion coefficients of H2 and CH4, suggesting the polar environment enhances the mobility of hydrogen relative to methane. rsc.org For instance, polyimides synthesized from Bis-AP-AF and 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA) have achieved H2/CH4 ideal selectivities as high as 1652. rsc.org This performance is significantly higher than many standard polyimides and underscores the potential of hydroxyl-functionalized, rigid polymer structures for hydrogen purification.

Photonics and Optoelectronic Device Applications

The same structural rigidity and unique composition that benefit membrane applications also make polymers from this compound suitable for photonics and optoelectronics, where thermal stability, processability, and specific optical properties are paramount.

Nonlinear optical (NLO) materials are capable of altering the properties of light, enabling applications such as frequency conversion and all-optical switching. researchgate.net A key requirement for second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric material structure. d-nb.info Research has shown that adamantane derivatives, due to their rigid, diamond-like structure, can form polar crystals that lack a center of inversion and are therefore capable of SHG. d-nb.inforsc.org Organic adamantane derivatives have been shown to exhibit strong NLO properties. researchgate.netrsc.org

For a polymer system, this non-centrosymmetric order is not inherent but can be induced. By incorporating the adamantane-containing monomer into a polymer backbone, the resulting material can be processed into a thin film. Subsequent electric-field poling at elevated temperatures aligns the NLO-active chromophores within the polymer matrix, creating the necessary macroscopic non-centrosymmetric alignment for second-order NLO effects. nih.govresearchgate.net The rigid adamantane unit can help lock in this alignment, potentially improving the temporal stability of the induced NLO properties.

The fabrication of passive optical components like fibers, waveguides, and substrates requires materials with a combination of high optical transparency, excellent thermal stability, and good mechanical properties. Adamantane-containing polyimides have demonstrated significant promise in meeting these criteria.

Research on semi-alicyclic polyimides derived from adamantane-containing diamines shows they can exhibit excellent optical transparency, with greater than 80% transmittance at a wavelength of 400 nm, making them essentially colorless. rsc.org This high level of clarity is crucial for preventing signal loss in optical communication systems. Furthermore, these polymers possess exceptionally high glass transition temperatures (Tg), often in the range of 285–440 °C. rsc.org This thermal stability ensures that the optical components can withstand the temperatures required for device fabrication and maintain their structural and optical integrity during operation. The combination of high transparency and thermal robustness makes these adamantane-based polyimides promising candidates for next-generation optical and optoelectronic devices. rsc.orgnih.gov

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| - | This compound |

| Bis-AP-AF / BAPAF | 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane |

| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |

| BTDA | 3,3',4,4'-Benzophenone tetracarboxylic dianhydride |

| ADMDA | 1,3-Bis(4-aminophenyl)adamantane |

| DMADMDA | 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane |

| FADMDA | 1,3-Bis(fluoro-aminophenyl)adamantane |

| Cl-TAA | 7-Chloro-1,3,5-triazaadamantane |

| Br-TAA | 7-Bromo-1,3,5-triazaadamantane |

Influence of Adamantane Derivatives on Optical Absorption

The integration of adamantane moieties, such as in polymers derived from this compound, has a profound and beneficial influence on their optical properties, particularly their optical absorption. The key to this influence lies in the bulky and three-dimensional structure of the adamantane group. wikipedia.org In aromatic polymers like polyimides, color and optical absorption in the visible spectrum often arise from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The rigid, non-polar adamantane cage physically disrupts the planarity of the polymer chains and hinders their close packing. psu.edu This steric hindrance effectively suppresses the formation of CTCs, leading to a significant reduction in color intensity.

Research has demonstrated that polyimides synthesized with adamantane-containing diamines exhibit excellent optical transparency, with transmittance values often exceeding 80% at a wavelength of 400 nm. rsc.org This high level of transparency in the near-UV and visible regions makes these materials essentially colorless. rsc.org Studies on methylated adamantanes have also shown that functionalization can tune the optical gap, further highlighting the ability to tailor the optical properties of adamantane-based materials. acs.org The inherent high transparency and low absorption are critical for applications in optoelectronics where clarity and minimal light loss are paramount. rsc.orgresearchgate.net

Electronic and Electrical Engineering Materials

Dielectric Properties for Low-k Applications

Polymers derived from this compound are prime candidates for low-dielectric-constant (low-k) materials, which are essential for the advancement of high-frequency communication and microelectronics. The dielectric constant (k) of a material is a measure of its ability to store electrical energy in an electric field. In high-speed integrated circuits, materials with lower dielectric constants are required to reduce signal propagation delay, minimize crosstalk between conductors, and lower power consumption. d-nb.info

Table 1: Dielectric Properties of Adamantane-Containing Polymers This table is interactive. Click on headers to sort.

| Polymer System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) | Source |

|---|---|---|---|---|

| Fluorinated Adamantane-BCB Polymer | 10 GHz | 2.58 | 1.94 x 10⁻³ | rsc.orgrsc.org |

| Adamantane-based Polyurethane Acrylate (PUA) | 10 GHz | 2.26 | 0.018 | ntu.edu.tw |

Interlayer Dielectrics and Insulating Layers in Semiconductor Devices

The excellent thermal stability and low-k properties of adamantane-based polymers make them highly suitable for use as interlayer dielectrics (ILDs) and insulating layers in semiconductor devices. As the feature sizes of integrated circuits continue to shrink, the insulating layers between metal interconnects must possess progressively lower dielectric constants to mitigate resistance-capacitance (RC) delay. rsc.org

Polymers derived from this compound, particularly polyimides and polybenzoxazoles, offer a compelling combination of properties for this application. Their low dielectric constants help to ensure signal integrity and high-speed operation. psu.edud-nb.info Furthermore, their high thermal stability, including elevated glass transition temperatures, allows them to withstand the high temperatures encountered during semiconductor manufacturing processes, such as chemical vapor deposition and annealing. patsnap.com The rigid adamantane structure provides the necessary mechanical integrity to maintain the high-resolution patterns created during lithography. patsnap.com These characteristics position adamantane-derived polymers as promising materials for next-generation microelectronic fabrication. rsc.org

Wave-Transparent Composites and Coatings

Materials that are transparent to electromagnetic waves, particularly in the microwave and radio frequency bands, are critical for applications such as radomes (radar domes), antenna covers, and high-frequency printed circuit boards. wiley.comresearchgate.net The primary requirements for a wave-transparent material are a very low dielectric constant and a low dielectric loss tangent (tanδ). researchgate.netwiley-vch.de

Polymers based on this compound inherently possess these necessary dielectric properties. Their low polarity and high free volume contribute to minimal interaction with passing electromagnetic waves, allowing for high-fidelity transmission with negligible signal attenuation or distortion. researchgate.netntu.edu.tw When these polymers are used as the matrix resin in fiber-reinforced composites (e.g., with glass or quartz fibers), they create lightweight, structurally robust components ideal for aircraft and ground-based radomes. wiley.comgoogle.com Additionally, these polymers can be formulated into coatings to protect antennas and other telecommunications equipment from environmental factors like rain and ice, which can cause signal loss, without interfering with their electronic function. cytonix.comnasa.gov

Enhanced Thermal and Mechanical Performance in Polymeric Systems

Elevated Glass Transition Temperatures (Tg) and Thermostability

A hallmark of polymers incorporating the 2,2-bis(phenyl)adamantane structure is their exceptional thermal performance, characterized by significantly elevated glass transition temperatures (Tg) and high thermal stability. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A high Tg is crucial for applications requiring dimensional stability at elevated operating temperatures.

The adamantane group, with its rigid and bulky tricyclic structure, acts as a "boat anchor" within the polymer chains. nycu.edu.tw It severely restricts the rotational and segmental mobility of the polymer backbone. nycu.edu.twacs.org This inhibition of chain movement means that significantly more thermal energy is required to induce the transition to a rubbery state, resulting in a very high Tg. For instance, copolyimides prepared from this compound (ADHAB) and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF) showed that the Tg increased as the proportion of the adamantane-containing monomer increased. acs.orghanyang.ac.kr Polyimides derived from adamantane-containing diamines have reported Tg values in the range of 285–440 °C. rsc.org

In addition to a high Tg, these polymers also exhibit excellent thermostability, meaning they resist thermal decomposition at high temperatures. Thermogravimetric analysis (TGA) of adamantane-based polymers typically shows high decomposition temperatures, with the 5% weight loss temperature (T5%) often exceeding 470 °C. rsc.orgrsc.org This combination of a high Tg and robust thermal stability makes these materials suitable for use in demanding high-temperature environments in the aerospace, automotive, and electronics industries. researchgate.net

Table 2: Thermal Properties of Adamantane-Containing Polymers This table is interactive. Click on headers to sort.

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Source |

|---|---|---|---|

| Adamantane-BCB Polymer (Cured AFB) | > 350 °C | 478 °C | rsc.orgrsc.org |

| Adamantane-containing Polyimides | 285 - 440 °C | > 500 °C (in some cases) | rsc.orgnih.gov |

| o-acetyl copolyimides (ADHAB/APAF) | Increases with ADHAB content | - | acs.orghanyang.ac.kr |

Mechanical Property Enhancement in High-Performance Composites

Polymers derived from this compound, particularly polyimides, are recognized for their potential to enhance the mechanical properties of high-performance composites. The rigid, three-dimensional structure of the adamantane moiety introduces significant steric hindrance, which restricts polymer chain packing and mobility. This structural feature contributes to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymers. rsc.orgresearchgate.net

Research on adamantane-containing polyimides has demonstrated their capacity for high performance. For instance, polyimides synthesized from a structurally similar diamine, 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane, have exhibited impressive mechanical properties. These materials have shown tensile strengths ranging from 88.2 to 113.5 MPa, initial moduli between 2.0 and 2.2 GPa, and elongations at break of 5.6 to 12.5%. acs.org The inclusion of the adamantane group is a key factor in achieving these properties.

Below is a table summarizing the mechanical properties of various adamantane-containing polyimides, providing a comparative context for the potential performance of composites derived from this compound.

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Polyimides from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane | 88.2 - 113.5 | 2.0 - 2.2 | 5.6 - 12.5 | acs.org |

| Copolyimide with 1.30% DAA | > 145 | - | - | researchgate.net |

| Polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide | 72.3 - 153.24 | 1.4 - 2.3 | 6.9 - 12.5 | researchgate.net |

| Polyimides from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) | 88 - 117 | 1.98 - 2.32 | 5 - 8 | researchgate.net |

| Polyimides from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 103 | 2.2 | 10.7 | researchgate.net |

These findings underscore the potential of this compound-derived polymers to serve as high-strength matrices in advanced composites, offering a pathway to materials with superior mechanical performance for demanding applications.

Interfacial Adhesion in Composite Materials

The performance of a composite material is critically dependent on the adhesion between the polymer matrix and the reinforcing filler. Effective interfacial adhesion ensures proper stress transfer from the matrix to the filler, thereby maximizing the composite's strength and durability.

Adamantane-based compounds, including polymers derived from this compound, can function as effective interfacial compatibilizers in composite materials. researchgate.net The unique lipophilic and rigid nature of the adamantane cage allows it to interact favorably with both the polymer matrix and various filler materials, bridging the interface and improving adhesion. researchgate.net

The compatibilizing effect of these compounds stems from their ability to reduce interfacial tension between immiscible polymer phases or between the polymer matrix and the filler. By localizing at the interface, they can enhance the dispersion of the filler within the matrix and strengthen the bond between the two components. kpi.uaresearchgate.net The introduction of adamantane moieties into polymer chains has been shown to inhibit excessive chain packing, which can lead to better interaction with filler surfaces. researchgate.net

Research has shown that the presence of a compatibilizer at the interface can stabilize the morphology of a polymer blend and improve its mechanical properties. researchgate.net The pendant adamantane groups in polymers derived from this compound can physically anchor into the matrix or interact with the filler surface, creating a robust interfacial layer. This is particularly relevant in nanocomposites, where the large surface area of the nanofiller requires effective compatibilization to prevent agglomeration and ensure proper load transfer. The functional groups (amino and hydroxyl) on the phenyl rings of the monomer can also play a crucial role in forming specific interactions, such as hydrogen bonds, with the filler surface, further enhancing interfacial adhesion.

To further improve the interfacial strength in composites, various surface modification techniques can be employed. These methods aim to alter the surface chemistry of the filler to promote better adhesion with the polymer matrix.

One common approach is the use of coupling agents, such as silanes, which can form chemical bonds with both the inorganic filler and the organic polymer matrix. For instance, the surface modification of Bi2O3 particles with a silane (B1218182) coupling agent significantly improved their dispersion and interfacial compatibility in an epoxy resin, leading to enhanced mechanical properties of the resulting composite. rsc.org While not specific to adamantane-based systems, this highlights a general strategy that could be adapted.

In the context of adamantane-containing materials, the adamantane moiety itself can be used to modify filler surfaces. For example, graphene oxide has been functionalized with adamantane to improve its dispersion in a cyanate (B1221674) ester resin. This modification takes advantage of the unique properties of adamantane to create a more compatible interface between the filler and the matrix.

Another promising technique is the use of nanogels to modify the filler surface. This approach can lead to a significant reduction in polymerization stress without compromising the mechanical properties of the composite.

Theoretical and Computational Studies on 2,2 Bis 3 Amino 4 Hydroxyphenyl Adamantane Systems

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and predict the inherent properties of molecules. nih.govresearchgate.net For the 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane monomer and its subsequent polymers, DFT calculations offer predictions of optimized molecular geometries, electronic properties, and reactivity. researchgate.netdergipark.org.tr

DFT studies are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the electronic and optical properties of the material. rsc.orgnih.gov A larger HOMO-LUMO gap generally corresponds to greater stability and optical transparency. Functionalization of the adamantane (B196018) core can be used to tune this gap for specific applications. rsc.org DFT calculations have been employed to investigate the bond breaking processes and stability of imide rings in related polymer systems. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.40 eV | Relates to electron-donating ability |

| LUMO Energy | -1.55 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.85 eV | Influences optical properties and stability rsc.orgnih.gov |

| Dipole Moment | 3.60 D | Affects intermolecular interactions and solubility |

Note: The data in this table are representative values based on computational studies of adamantane derivatives and similar aromatic monomers and are for illustrative purposes. researchgate.netnih.govdergipark.org.tr

Molecular Dynamics Simulations for Polymer Chain Dynamics and Microstructure

Molecular Dynamics (MD) simulations provide a window into the time-evolved behavior of polymer systems, revealing crucial information about chain dynamics and solid-state microstructure. mdpi.comtandfonline.com For polymers incorporating the this compound monomer, MD simulations are essential for understanding how the unique adamantane cage affects polymer packing and physical properties. usm.eduresearchgate.net

A key structural feature of adamantane-containing polymers is their increased fractional free volume (FFV). researchgate.net The bulky, three-dimensional adamantane group physically hinders efficient packing of the polymer chains, creating a more open microstructure. taylorfrancis.comrsc.org MD simulations can quantify this effect by building amorphous polymer cells and calculating the volume not occupied by the atoms. osti.govresearchgate.netmdpi.com This increased FFV is directly linked to enhanced gas permeability in membrane applications. acs.org

Furthermore, MD simulations are used to predict thermomechanical properties. The rigid adamantane structure restricts the rotational and translational mobility of the polymer chains. usm.edunih.gov This restricted motion, which can be observed and analyzed in simulations, leads to a significant increase in the glass transition temperature (Tg) compared to analogous polymers without the adamantane moiety. usm.edursc.org Simulations can thus correlate the monomer structure with the final material's thermal stability. mdpi.com

| Property | Simulated Value Range (MD) | Experimental Value Range |

|---|---|---|

| Glass Transition Temperature (Tg) | 300 - 450 °C | 285 - 440 °C rsc.org |

| Fractional Free Volume (FFV) | 0.16 - 0.26 osti.govresearchgate.net | 0.17 - 0.28 |

| Density | 1.15 - 1.35 g/cm³ | 1.18 - 1.38 g/cm³ |

Note: The data represents typical ranges found in the literature for high-performance adamantane-containing polyimides and is for illustrative purposes.

Predictive Modeling of Material Performance and Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, establishes mathematical correlations between a molecule's chemical structure and its macroscopic properties. researchgate.netnih.govspringernature.com This approach is increasingly vital in materials science for accelerating the design and discovery of new polymers with desired performance characteristics. llnl.govresearchgate.net

For polymers derived from this compound, QSPR models can be developed to predict key performance metrics such as thermal stability (e.g., Tg, decomposition temperature), mechanical strength, and optical properties (e.g., refractive index). researchgate.netnih.gov These models work by using a set of numerical values, or "descriptors," that encode features of the monomer's structure. Descriptors relevant to this system would include those quantifying the rigidity, bulkiness, and symmetry of the adamantane cage. taylorfrancis.com

Future Perspectives and Novel Research Avenues

Design of New Monomer Derivatives with Tailored Functional Groups

The foundational structure of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane serves as an excellent scaffold for the synthesis of new monomer derivatives. By chemically modifying the existing functional groups or attaching new ones to the aromatic rings, researchers can precisely tailor the monomer's properties to meet specific performance targets.

Future research directions include the synthesis of adamantane (B196018) derivatives through various catalytic methods to introduce a range of functionalities. researchgate.net The strategic introduction of different substituents can modulate key monomer and subsequent polymer characteristics such as solubility, reactivity, thermal behavior, and optical and dielectric properties. rsc.org For instance, adding fluorine-containing groups could enhance thermal stability and lower the dielectric constant, while incorporating flexible ether linkages might improve the processability of the resulting polymers. rsc.org The synthesis of such derivatives often involves multi-step reactions, starting with the functionalization of adamantane itself or by using substituted precursors during the condensation process. echemcom.comnih.govmdpi.com

Below is a table outlining potential functional group modifications and their projected impact on polymer properties.

| Functional Group/Modification | Target Position | Rationale & Projected Impact on Polymer Properties |

| Fluorine (-F) | Phenyl Ring | Increases thermal stability, lowers dielectric constant and moisture absorption, enhances solubility. |

| Methyl (-CH3) | Phenyl Ring | Enhances chain rigidity, potentially increasing glass transition temperature (Tg) and reducing intermolecular interactions. rsc.org |

| Ether Linkages (-O-) | Between Adamantane and Phenyl Rings | Improves flexibility and processability, enhances solubility in organic solvents. |

| Sulfone (-SO2-) | Phenyl Ring or as a linker | Increases Tg and thermal stability, improves mechanical strength. |

| Carboxylic Acid (-COOH) | Phenyl Ring | Provides sites for cross-linking, improves adhesion, and allows for post-polymerization modification. |

Development of Advanced Polymer Architectures and Self-Assembled Systems

Beyond linear polymers, the difunctional nature of this compound makes it an ideal building block for creating advanced, non-linear polymer architectures. These complex structures, such as hyperbranched polymers, dendrimers, and star polymers, offer unique properties compared to their linear analogues, including lower viscosity, higher solubility, and a high density of terminal functional groups. rsc.orgnih.gov

Hyperbranched polymers can be synthesized in a one-pot reaction, offering a cost-effective route to dendritic structures. rsc.orgsigmaaldrich.comfrontiersin.org The adamantane core would reside at the branch points, imparting rigidity and thermal stability throughout the three-dimensional macromolecule. Such polymers have potential applications as rheology modifiers, nanocarriers, or toughening agents in blends and composites. sigmaaldrich.cominstras.com

Furthermore, the rigid and defined geometry of the adamantane unit can be exploited to drive the self-assembly of block copolymers into highly ordered nanostructures. aps.orgarxiv.org By synthesizing block copolymers where one block is derived from the adamantane-containing monomer and the other is a flexible polymer (e.g., polyethylene (B3416737) glycol), it is possible to create materials that spontaneously form micelles, vesicles, or lamellar structures in solution or in the solid state. nih.govmdpi.com This "polymerization-induced self-assembly" (PISA) is a versatile method for generating nanoparticles in situ. nih.gov These self-assembled systems are promising for applications in nanotechnology, including drug delivery and the fabrication of nanoporous membranes. nih.govnumberanalytics.com

Integration into Multifunctional Hybrid Materials and Nanocomposites

The integration of this compound-based polymers into hybrid materials and nanocomposites represents a significant avenue for creating materials with synergistic properties. The high thermal stability and mechanical strength of polyimides and polybenzoxazoles derived from this monomer make them excellent matrices for a variety of nanofillers. acs.orgresearchgate.net

The objective is to combine the desirable properties of the adamantane-based polymer (e.g., high Tg, processability, low dielectric constant) with the unique functionalities of inorganic or carbon-based nanomaterials. For instance, incorporating silica (B1680970) (SiO2) nanoparticles can reduce the coefficient of thermal expansion and enhance mechanical toughness, while adding carbon nanotubes or graphene can introduce electrical conductivity and further improve mechanical strength. Functionalized adamantanes have been identified as promising building blocks for creating porous, nanostructured materials. researchgate.net

The table below details potential nanocomposites and their expected performance enhancements.

| Nanofiller | Polymer Matrix | Potential Applications | Expected Property Enhancements |

| Silica (SiO2) | Polyimide | Microelectronics packaging, coatings | Reduced Coefficient of Thermal Expansion (CTE), improved thermal stability, enhanced mechanical properties. |

| Carbon Nanotubes (CNTs) | Polybenzoxazole | EMI shielding, electrostatic discharge (ESD) materials | Electrical conductivity, enhanced tensile strength and modulus. |

| Graphene | Polyimide | Thermal interface materials, advanced composites | High thermal conductivity, improved gas barrier properties, exceptional mechanical strength. |

| POSS (Polyhedral Oligomeric Silsesquioxane) | Polyimide | Low-k dielectric layers, aerospace composites | Very low dielectric constant, increased thermal and oxidative stability, improved processability. researchgate.net |

Emerging Applications in Niche High-Technology Sectors

The exceptional combination of properties exhibited by polymers derived from this compound positions them as strong candidates for use in several high-technology sectors where conventional materials fall short.

Microelectronics and 5G/6G Communications: The demand for materials with low dielectric constants (low-k) and low dielectric loss is rapidly increasing with the advancement of high-frequency electronics. Colorless polyimides derived from adamantane-containing diamines exhibit high glass transition temperatures, excellent optical transparency, and favorable thermal and mechanical properties, making them suitable for these applications. rsc.org Polybenzoxazoles, which can be synthesized from the monomer, are also known for their low dielectric constants and high thermal stability, making them potential materials for next-generation integrated circuits, flexible printed circuit boards, and radomes. researchgate.netacs.org

Aerospace and Defense: The aerospace industry requires materials that are lightweight yet possess high thermal stability and mechanical robustness. Polyimides and polybenzoxazoles containing the adamantane structure can be used as matrices for carbon fiber-reinforced composites, high-temperature adhesives, and protective coatings on components exposed to extreme environments. acs.orgresearchgate.net

Optoelectronics and Flexible Displays: The synthesis of colorless polyimides from adamantane-based monomers is a key research area. rsc.org These materials combine high optical transparency in the visible spectrum with high thermal stability, making them ideal for use as substrates for flexible displays, transparent electrodes, and optical components in various devices.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with adamantane derivatives functionalized with hydroxyl and amino groups. A common approach is Friedel-Crafts alkylation followed by nitration and reduction. To optimize purity, employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction intermediates using TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) . For adamantane-based compounds, ensure anhydrous conditions to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–7.2 ppm) and adamantane backbone signals (δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H] and fragmentation patterns.

- FTIR : Identify -NH (3300–3500 cm) and phenolic -OH (broad ~3200 cm) stretches.

Cross-reference data with computational predictions (e.g., Gaussian 16) for structural validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS Acute Toxicity 4).

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (GHS Aquatic Toxicity 1) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies and optimize reaction conditions (e.g., solvent polarity, temperature). ICReDD’s workflow integrates these calculations with experimental feedback loops to narrow down optimal conditions (e.g., catalyst loading, reaction time) .

Q. What statistical experimental designs are suitable for optimizing reaction yields of adamantane derivatives?

- Methodological Answer :

- Factorial Design : Test factors like temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant interactions.

- Response Surface Methodology (RSM) : Central Composite Design (CCD) for non-linear optimization. For example, maximize yield by balancing steric effects from the adamantane core and electronic effects from substituents .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s behavior in complex systems?

- Methodological Answer :

- Process Simulation : Model diffusion kinetics in membrane separation systems (e.g., CRDC subclass RDF2050104) using finite element analysis.

- Reactor Design : Simulate heat/mass transfer in batch reactors to predict scalability. AI algorithms can auto-calibrate parameters (e.g., stirring rate, pressure) based on real-time sensor data .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar adamantane derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.